2-(4-chlorophenoxy)-2-methyl-N-(pyrimidin-2-yl)propanamide is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a chlorophenoxy group, a methyl group, and a pyrimidine moiety, which contribute to its unique chemical properties and biological activities.
The compound can be sourced from various chemical suppliers and is often used in research settings due to its diverse applications in drug development and synthesis. It is classified under the broader category of amides and is structurally related to other biologically active compounds.
This compound is classified as an amide due to the presence of the carbonyl group (C=O) linked to a nitrogen atom (N). It also falls under the category of aryl compounds because of the chlorophenoxy group, which is derived from phenol.
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(pyrimidin-2-yl)propanamide typically involves several key steps:
The molecular formula for 2-(4-chlorophenoxy)-2-methyl-N-(pyrimidin-2-yl)propanamide is .
| Property | Value |
|---|---|
| Molecular Weight | 288.75 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-(pyrimidin-2-yl)propanamide |
| InChI | InChI=1S/C15H15ClN2O2/c1-10(17)14-12-5-6-13(18)15(16)11(14)9-19-3/h5-10H,1-4H3,(H,17,18) |
| SMILES | CC(C)(C)OC1=C(N=C(N1)C(=O)N)C=C(C=C1)Cl |
The structure reveals a complex arrangement that allows for interactions with biological targets, which may include enzymes or receptors involved in various cellular processes.
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are often facilitated by specific reagents and conditions that promote selectivity and yield.
The mechanism of action for 2-(4-chlorophenoxy)-2-methyl-N-(pyrimidin-2-yl)propanamide involves its interaction with biological targets:
Studies have suggested that compounds with similar structures exhibit anticancer properties by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
| Property | Value |
|---|---|
| Melting Point | Approximately 120 °C |
| Boiling Point | Not determined |
| pH | Neutral |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1